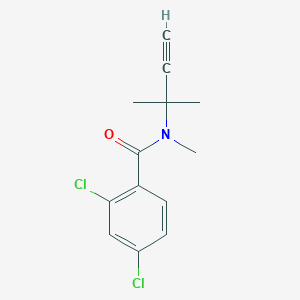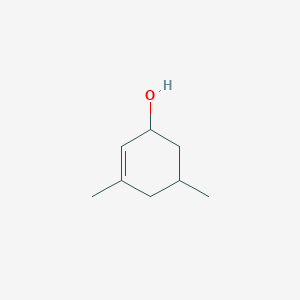
3,5-Dimethylcyclohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethylcyclohex-2-en-1-ol is an organic compound with the molecular formula C8H14O It is a derivative of cyclohexene, featuring two methyl groups at the 3rd and 5th positions and a hydroxyl group at the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,5-Dimethylcyclohex-2-en-1-ol can be synthesized through several methods. One common approach involves the reduction of 3,5-dimethylcyclohex-2-en-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 3,5-dimethylcyclohex-2-en-1-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, often at elevated temperatures and pressures to ensure high yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3,5-dimethylcyclohex-2-en-1-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form 3,5-dimethylcyclohexanol using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, CrO3 in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 or LiAlH4 in diethyl ether or THF.
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
Oxidation: 3,5-Dimethylcyclohex-2-en-1-one.
Reduction: 3,5-Dimethylcyclohexanol.
Substitution: Products vary based on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethylcyclohex-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism by which 3,5-Dimethylcyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in oxidative stress and inflammation, such as xanthine oxidase and myeloperoxidase . These interactions help reduce reactive oxygen species (ROS) and inflammatory responses, contributing to its potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylcyclohex-2-en-1-one: A closely related compound differing by the presence of a carbonyl group instead of a hydroxyl group.
4,4-Dimethyl-2-cyclohexen-1-one: Another similar compound with different methyl group positions.
Uniqueness
3,5-Dimethylcyclohex-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydroxyl group allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
54497-32-4 |
|---|---|
Molekularformel |
C8H14O |
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
3,5-dimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h4,7-9H,3,5H2,1-2H3 |
InChI-Schlüssel |
DJYRWBAIPZTBAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C=C(C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


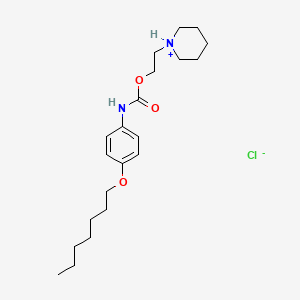


![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)

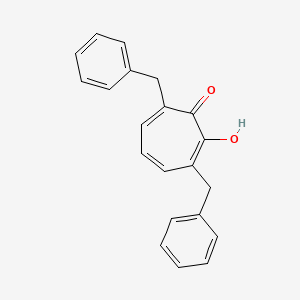
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
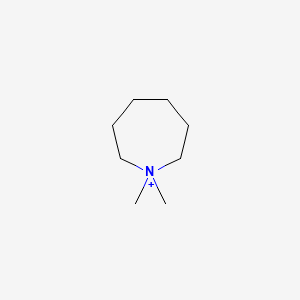
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(tripropylstannane)](/img/structure/B14646949.png)
![6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14646950.png)

